Computational Lipophilicity (XLogP3) Comparison: Target vs. Difluorophenyl and Pyrimidine Analogs
The target compound exhibits a computed XLogP3 of 3.2 [1], 0.1 log unit lower than the 2,6-difluorophenyl analog (3.3) [2] but 0.7 log units higher than the 4,6-dimethylpyrimidine analog (2.5) [3]. These differences, though modest, can influence partition-dependent properties such as membrane permeability and non-specific protein binding [4].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | Comparator 1 (difluorophenyl analog): 3.3; Comparator 2 (pyrimidine analog): 2.5 |
| Quantified Difference | ΔXLogP3 = –0.1 vs. difluorophenyl analog; +0.7 vs. pyrimidine analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release) |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability; a difference of 0.7 log units can correspond to a several-fold change in permeability, making blind interchange risky.
- [1] PubChem Compound CID 91625479, computed XLogP3 value. View Source
- [2] PubChem Compound CID 91815816, computed XLogP3 value. View Source
- [3] PubChem Compound CID 121017611, computed XLogP3 value. View Source
- [4] Waring, MJ. (2010) Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5:3, 235-248. View Source
